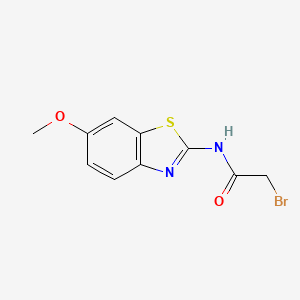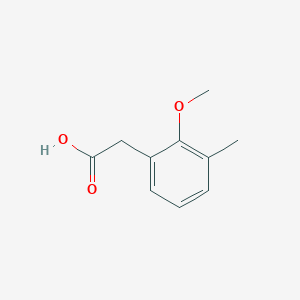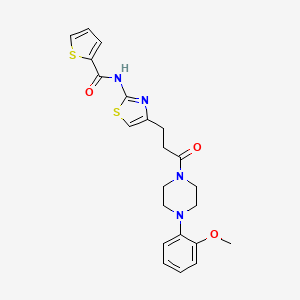
2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide” is a compound with the molecular formula C10H9BrN2O2S . It belongs to the class of compounds known as thiazoles, which are important heterocyclics exhibiting a wide range of biological activities .
Synthesis Analysis
The synthesis of thiazole derivatives, like “2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide”, often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Chemical Reactions Analysis
Thiazoles exhibit a wide range of chemical reactivity. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, the reaction of the active methylene moiety of N-(benzothiazol-2-yl)-2-cyanoacetamide with phenyl isothiocyanate yielded a non-isolable intermediate potassium sulphide salt .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide” are largely determined by its molecular structure. Thiazole derivatives resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Applications De Recherche Scientifique
Medicinal Chemistry: Antimicrobial Agents
This compound has been explored for its potential in creating new antimicrobial agents. The benzothiazole moiety is a common feature in molecules with antimicrobial activity. Research suggests that modifications to the benzothiazole ring, such as the addition of a 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl) group, can lead to compounds with significant inhibitory activity against various bacterial and fungal strains .
Agriculture: Plant Growth Regulators
In agriculture, derivatives of benzothiazole, like 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, are being studied for their role as plant growth regulators. These compounds can influence the growth and development of plants, potentially leading to improved crop yields and resistance to pests .
Material Science: Organic Synthesis Intermediates
The subject compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity, particularly the bromo and acetamide groups, makes it a valuable building block in constructing larger, more intricate structures for material science applications .
Environmental Science: Pollutant Degradation
Benzothiazole derivatives are being investigated for their ability to degrade environmental pollutants. Their chemical structure allows them to interact with various contaminants, facilitating their breakdown and removal from ecosystems .
Chemical Synthesis: Heterocyclic Compound Formation
In chemical synthesis, 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is utilized to form heterocyclic compounds, which are crucial in developing pharmaceuticals, agrochemicals, and dyes. Its role in constructing benzothiazole rings is particularly noteworthy .
Biochemistry: Enzyme Inhibition
The compound’s structure is conducive to enzyme inhibition, making it a candidate for studying biochemical pathways and developing inhibitors that could regulate metabolic processes or treat diseases .
Pharmacology: Drug Development
In pharmacology, the benzothiazole ring is a common scaffold in drug development. The specific structure of 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide could be pivotal in creating new drugs with enhanced efficacy and reduced side effects .
Advanced Research: Molecular Probes
Finally, this compound’s unique structure allows it to be used as a molecular probe in advanced research. It can help in studying protein interactions, cellular processes, and the development of diagnostic tools .
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . Therefore, it’s plausible that this compound may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of essential biochemical processes
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives , it’s likely that this compound interferes with pathways crucial for the growth and survival of Mycobacterium tuberculosis.
Result of Action
Based on the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may inhibit the growth of Mycobacterium tuberculosis, leading to its eventual death.
Orientations Futures
The future directions in the research of thiazole derivatives like “2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide” could involve the design and structure–activity relationship of bioactive molecules . This could lead to the development of new compounds with enhanced biological activities and improved safety profiles.
Propriétés
IUPAC Name |
2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2S/c1-15-6-2-3-7-8(4-6)16-10(12-7)13-9(14)5-11/h2-4H,5H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVGQBAOBZZYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,6-difluorophenyl)methanone](/img/structure/B3009912.png)

![1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B3009916.png)


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B3009922.png)

![2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide](/img/structure/B3009926.png)


![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B3009931.png)
![Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B3009932.png)

